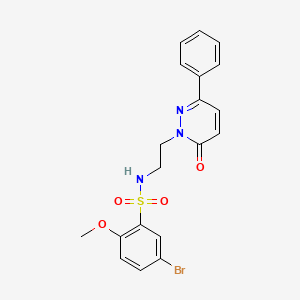

5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide group. These compounds are commonly used in medicinal chemistry for their potential therapeutic applications, including antibacterial, antidiabetic, and anti-inflammatory activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

To synthesize this compound, the process begins with the bromination of 2-methoxybenzenesulfonamide to form 5-bromo-2-methoxybenzenesulfonamide. This is followed by a coupling reaction with 6-oxo-3-phenylpyridazine under appropriate conditions, often involving the use of a base and a suitable solvent, like dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound typically involves:

Large-scale bromination reactors for initial bromination.

Efficient purification systems like recrystallization or column chromatography to isolate the desired product.

Robust reaction control systems to manage temperature, pH, and reaction time to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, such as:

Oxidation: Typically done using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly achieved with reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution can occur on the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

Oxidation Products: 5-bromo-2-methoxy-N-(2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide.

Reduction Products: 5-bromo-2-methoxy-N-(2-(3-phenylpyridazin-6-yl)ethyl)benzenesulfonamide.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is often used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization opportunities.

Biology

Biologically, it has been studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which mimics natural substrates.

Medicine

Medicinally, this compound is explored for its anti-inflammatory and antibacterial properties, making it a candidate for drug development.

Industry

In industrial applications, it's used in the development of new materials, including polymers and catalysts, due to its stable aromatic sulfonamide framework.

Mecanismo De Acción

The compound typically exerts its effects through the inhibition of enzyme activity, particularly targeting enzymes that interact with the sulfonamide group. This inhibition occurs by mimicking the substrate that the enzyme would normally act upon, thereby blocking the enzyme's active site and preventing it from catalyzing reactions.

Comparación Con Compuestos Similares

Similar Compounds

5-bromo-2-methoxybenzenesulfonamide

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Uniqueness

What sets 5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide apart is its combined moieties: the bromo group for potential halogen bonding interactions and the sulfonamide group for biological activity, which collectively provide a unique platform for diverse applications in scientific research and industry.

That’s quite the deep dive! Enjoy your exploration into this fascinating compound.

Actividad Biológica

5-bromo-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C20H20BrN3O4S

- Molecular Weight : 478.4 g/mol

- Functional Groups : Includes a bromine atom, methoxy group, and a pyridazine moiety.

These structural components suggest significant reactivity and potential for diverse biological interactions.

This compound primarily functions as a COX-2 inhibitor . COX-2 is an enzyme involved in the inflammatory process, making this compound a candidate for anti-inflammatory therapies. The inhibition of COX-2 may lead to reduced production of prostaglandins, which are mediators of inflammation and pain.

Research Findings

- Inhibitory Activity Against COX Enzymes :

-

Potential Antibacterial Properties :

- As a member of the sulfonamide class, this compound may also exhibit antibacterial properties, which are characteristic of many sulfonamides. This aspect requires further exploration to establish its efficacy against specific bacterial strains.

- Therapeutic Applications :

Case Studies

A recent study investigated the biological properties of pyridazine derivatives, including compounds structurally related to this compound. The findings revealed promising results in terms of anti-inflammatory activity and selectivity towards COX-2 over COX-1, suggesting a favorable side effect profile compared to non-selective NSAIDs .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : Brominated aromatic compounds and pyridazine derivatives.

- Reagents : Utilization of solvents such as dimethylformamide (DMF) or dioxane under controlled temperatures.

- Purification Methods : Techniques like recrystallization or chromatography are essential for isolating the desired product from by-products.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | React brominated aromatic compound with methoxy group under basic conditions. |

| 2 | Introduce pyridazine derivative to form the sulfonamide linkage. |

| 3 | Purify the product using chromatography techniques. |

Propiedades

IUPAC Name |

5-bromo-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4S/c1-27-17-9-7-15(20)13-18(17)28(25,26)21-11-12-23-19(24)10-8-16(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPUYVDFTDKDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.